molecular formula C21H21N3O4 B1583933 Z-His(Bzl)-OH CAS No. 21929-66-8

Z-His(Bzl)-OH

Cat. No.: B1583933
CAS No.: 21929-66-8
M. Wt: 379.4 g/mol
InChI Key: RSDRIMXAOFFQMC-UHFFFAOYSA-N
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Description

Historical Context of Protected Histidine Derivatives in Organic Synthesis

The development of methods to synthesize peptides with specific sequences has been a significant area of research in organic chemistry. A major breakthrough was the invention of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, for which he was awarded the Nobel Prize. peptide.com This technique involves anchoring the first amino acid of the desired peptide to an insoluble resin support, allowing for the sequential addition of subsequent amino acids. peptide.com

A critical aspect of successful peptide synthesis is the use of protecting groups to block reactive functionalities on the amino acids that are not intended to participate in the peptide bond formation. nih.govbiosynth.com Histidine, with its reactive imidazole (B134444) side chain, presented a particular challenge. core.ac.uk Early methods for peptide synthesis in solution utilized various protecting groups, and with the advent of SPPS, the need for robust and compatible protecting group strategies became even more critical. Over the years, a variety of protecting groups for the histidine imidazole ring were developed, including tosyl (Tos), dinitrophenyl (Dnp), and benzyloxymethyl (Bom). cigb.edu.cupeptide.com The development of derivatives like Z-His(Bzl)-OH, which uses the benzyl (B1604629) group for side-chain protection, was a significant step in providing chemists with a versatile tool for incorporating histidine into peptides. creative-peptides.com

Significance of Histidine Side Chain Protection in Peptide Chemistry

The imidazole side chain of histidine is nucleophilic and can act as a base, which can lead to several undesirable side reactions during peptide synthesis if left unprotected. core.ac.ukcigb.edu.cu These side reactions can include:

Racemization: The imidazole ring can facilitate the loss of stereochemical integrity at the alpha-carbon of the histidine residue during the activation step of peptide coupling, leading to a mixture of D and L isomers in the final peptide. cigb.edu.cuacs.org Protecting the imidazole nitrogen can suppress this racemization. acs.org

Side-chain acylation: The unprotected imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities. peptide.com

Unwanted catalysis: The basic nature of the imidazole ring can catalyze other undesirable reactions during the synthesis process. cigb.edu.cu

Rationale for the Benzyloxycarbonyl (Z) and Benzyl (Bzl) Protecting Groups in this compound

The selection of the benzyloxycarbonyl (Z) group for Nα-protection and the benzyl (Bzl) group for the imidazole side chain in this compound is based on their specific chemical properties and compatibility with peptide synthesis protocols.

The benzyloxycarbonyl (Z) group , introduced by Bergmann and Zervas, is a well-established urethane-type protecting group for amines. nih.govbachem.com It is known to suppress racemization during peptide coupling. nih.gov The Z group is stable under a variety of conditions but can be removed by catalytic hydrogenolysis or under strong acidic conditions, offering a degree of orthogonality with other protecting groups. ontosight.aigoogle.com

The benzyl (Bzl) group is a common choice for protecting the imidazole side chain of histidine. creative-peptides.com It effectively masks the nucleophilicity and basicity of the imidazole ring, preventing the side reactions mentioned previously. The Bzl group is generally stable to the mildly acidic or basic conditions used for the removal of temporary Nα-protecting groups like Boc and Fmoc, respectively. peptide.compeptide.com It is typically removed during the final cleavage of the peptide from the resin support using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com The combination of Z and Bzl protecting groups in this compound provides a stable and reliable derivative for incorporating histidine into peptides, particularly in solution-phase synthesis or in specific solid-phase strategies.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C21H21N3O4 chemsrc.comnih.gov
Molecular Weight 379.41 g/mol
Appearance White powder
Melting Point Not specified
Boiling Point 649.3±55.0 °C at 760 mmHg chemsrc.com
Density 1.3±0.1 g/cm3 chemsrc.com
Solubility Soluble in DMSO
Storage Temperature -20°C

Spectroscopic Data of this compound

Spectroscopic DataValueSource
SMILES string OC(=O)C@HNC(=O)OCc3ccccc3
InChI 1S/C21H21N3O4/c25-20(26)19(22-21(27)28-15-17-9-5-2-6-10-17)13-18-11-12-24(23-18)14-16-7-3-1-4-8-16/h1-12,19H,13-15H2,(H,22,27)(H,25,26)/t19-/m0/s1
InChI Key DHUVTQUENUPYMW-IBGZPJMESA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(26)19(23-21(27)28-14-17-9-5-2-6-10-17)11-18-13-24(15-22-18)12-16-7-3-1-4-8-16/h1-10,13,15,19H,11-12,14H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDRIMXAOFFQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305099
Record name 3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21929-66-8
Record name NSC169121
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Nα Benzyloxycarbonyl Nτ Benzyl L Histidine

Direct Synthesis Strategies of Z-His(Bzl)-OH

The direct synthesis of this compound involves a sequence of protection steps on the L-histidine molecule. The order and conditions of these reactions are crucial to selectively protect the desired nitrogen atoms.

Benzyloxycarbonylation of L-Histidine

The initial step in many synthetic routes involves the protection of the α-amino group of L-histidine with a benzyloxycarbonyl (Z) group. total-synthesis.com This is a standard procedure in peptide synthesis to mask the nucleophilicity of the amino group during subsequent reactions. bachem.com The reaction is typically carried out by treating L-histidine with benzyloxycarbonyl chloride (Cbz-Cl) in a basic medium. total-synthesis.com The base is necessary to neutralize the hydrochloric acid that is liberated during the reaction. total-synthesis.com

Benzylation of Imidazole (B134444) Nitrogen (Nτ)

Following the protection of the α-amino group, the imidazole side chain of the resulting Z-L-histidine is benzylated. The imidazole ring of histidine contains two nitrogen atoms, Nτ (tele) and Nπ (pros), which can both potentially be alkylated. ru.nlrsc.org However, the Nτ-benzyl isomer is often the desired product for specific applications in peptide synthesis. The benzylation is typically achieved by reacting Z-L-histidine with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. The choice of solvent and base can influence the regioselectivity of the benzylation.

Sequential Protection Approaches

The synthesis of this compound is an example of a sequential protection strategy. nih.gov In peptide synthesis, it is often necessary to protect multiple functional groups, and the order of protection is critical. karger.com The general approach involves the protection of the most reactive group first, followed by the protection of other functional groups. In the case of this compound, the α-amino group is more nucleophilic than the imidazole nitrogens and is therefore typically protected first. total-synthesis.com This sequential approach ensures that the desired product is obtained with minimal side products.

Reagents and Conditions Employed in Synthesis

The successful synthesis of this compound relies on the appropriate choice of reagents and reaction conditions. These factors influence the yield, purity, and stereochemical integrity of the final product.

Benzyloxycarbonyl Chloride (Cbz-Cl)

Benzyloxycarbonyl chloride (Cbz-Cl), also known as benzyl chloroformate, is the most common reagent for introducing the Z-protecting group. total-synthesis.com The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution, or in the presence of an organic base like triethylamine (B128534) or pyridine (B92270) in an organic solvent. total-synthesis.comhighfine.com The reactivity of Cbz-Cl is high, allowing for efficient protection of the amino group. highfine.com

ReagentRoleTypical Conditions
Benzyloxycarbonyl Chloride (Cbz-Cl)Protection of the α-amino groupBasic conditions (e.g., Na2CO3, triethylamine) in a suitable solvent (e.g., water, dioxane). total-synthesis.comgoogle.com

Benzylating Agents and Analogues (e.g., Benzyl Bromide, (p-Hydroxyphenyl)benzylmethylsulfonium Salts)

A variety of benzylating agents can be used to introduce the benzyl group onto the imidazole ring. Benzyl bromide is a common and effective reagent for this purpose. organic-chemistry.orgtandfonline.com The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the imidazole nitrogen.

Alternative benzylating agents, such as (p-hydroxyphenyl)benzylmethylsulfonium salts, have also been explored. These reagents can offer advantages in terms of reactivity and selectivity under specific conditions. The use of different benzylating agents allows for the fine-tuning of the reaction to optimize the yield of the desired Nτ-benzyl isomer.

ReagentRoleTypical Conditions
Benzyl BromideBenzylation of the imidazole nitrogenIn the presence of a base in a suitable solvent. organic-chemistry.orgtandfonline.com
(p-Hydroxyphenyl)benzylmethylsulfonium SaltsAlternative for benzylation of the imidazole nitrogenSpecific conditions depending on the substrate and desired outcome.

Optimization of Reaction Parameters (e.g., solvent systems, bases)

The synthesis of Nα-Benzyloxycarbonyl-Nτ-benzyl-L-histidine, often involving the protection of the α-amino and τ-imidazole nitrogen of L-histidine, is highly dependent on the reaction conditions. The optimization of parameters such as solvent systems and the choice of base is crucial for maximizing yield, minimizing side reactions like racemization, and ensuring regioselectivity.

Solvent Systems: The choice of solvent can significantly influence the rate and outcome of the benzylation and benzyloxycarbonylation reactions. Polar aprotic solvents are commonly employed due to their ability to dissolve the starting materials and facilitate the nucleophilic substitution reactions involved.

Dimethylformamide (DMF) and Acetonitrile (B52724) (CH₃CN): Both DMF and acetonitrile are effective solvents for the alkylation of histidine derivatives. researchgate.net In some syntheses, while both solvents perform well, CH₃CN is preferred because it simplifies the work-up process. researchgate.net

Dichloromethane (B109758) (CH₂Cl₂): Dichloromethane is another common solvent, particularly in coupling reactions where the protected histidine derivative is used. For instance, the condensation of Boc-His(Bzl)-OH with prolinamide has been carried out in CH₂Cl₂. nii.ac.jp

Aqueous Systems: The initial protection of the amino acid's α-amino group can be performed in an aqueous medium. The Schotten-Baumann reaction, a common method for introducing the benzyloxycarbonyl (Z) group, is typically conducted in water with a base. google.com

Solvent Polarity Effects: The polarity of the solvent has been shown to affect reaction rates in syntheses involving histidine derivatives. An increase in solvent polarity can lead to an increased rate of reaction. acs.org

Bases: The selection of a suitable base is critical for deprotonating the relevant functional groups—the α-amino group and the imidazole nitrogen—to facilitate their reaction with protecting group reagents. Both organic and inorganic bases are utilized.

Organic Bases: Tertiary amines such as triethylamine (TEA) and pyridine are frequently used. TEA is a common choice in organic solvents like CH₂Cl₂ to neutralize hydrochloride salts and to act as a proton scavenger. nii.ac.jpnih.gov Pyridine has also been employed in reactions involving chloroform (B151607) as a solvent. google.com

Inorganic Bases: Stronger bases are often required for the N-alkylation of the imidazole ring. Sodium hydride (NaH) is effective for this purpose in solvents like DMF or CH₃CN. researchgate.net Sodium hydroxide (B78521) (NaOH) is the standard base for the benzyloxycarbonylation of the alpha-amino group in aqueous solutions. google.com Potassium carbonate (K₂CO₃) has also been used in refluxing methanol (B129727) for related transformations. nih.gov

The interplay between the solvent and base is a key consideration for optimizing the synthesis. The following table summarizes various combinations reported for the synthesis of related protected histidine derivatives.

Solvent SystemBaseApplication ContextReference
Acetonitrile (CH₃CN)Sodium Hydride (NaH)N-alkylation of N-α-Boc-L-histidine, preferred for ease of work-up. researchgate.net
Dimethylformamide (DMF)Sodium Hydride (NaH)N-alkylation of N-α-Boc-L-histidine. researchgate.net
Dichloromethane (CH₂Cl₂)Triethylamine (TEA)Peptide coupling reaction involving Boc-His(Bzl)-OH. nii.ac.jp
WaterSodium Hydroxide (NaOH)N-benzyloxycarbonylation of amino acids. google.com
Methanol (MeOH)Triethylamine (TEA)Synthesis of N-tert-butyloxycarbonyl (Boc)-protected histidine. nih.gov
Chloroform (CHCl₃)PyridineReaction of L-histidine methyl ester with phosgene. google.com

Purification Methodologies for this compound (e.g., precipitation, crystallization)

Achieving high purity of the final this compound product is essential, as impurities can interfere with subsequent steps, such as peptide synthesis. researchgate.net The primary methods for purifying the crude product are precipitation and crystallization.

Precipitation: Precipitation is a widely used technique to isolate the protected amino acid from the reaction mixture. This is typically achieved by adding the reaction solution to a large volume of a non-solvent (or anti-solvent), causing the desired product to become insoluble and precipitate out.

Aqueous Precipitation: At the end of a reaction, particularly those run in organic solvents like DMF, the mixture can be added to water to precipitate the protected peptide or amino acid derivative. google.com

Organic Anti-solvents: A common strategy involves partitioning the reaction residue between an organic solvent like ethyl acetate (B1210297) and water, followed by acidification of the aqueous layer to precipitate the product. karger.com Alternatively, after work-up, the crude product dissolved in a minimal amount of solvent can be added to a non-polar solvent like ethyl ether or a mixture of ether and hexane (B92381) to induce precipitation. google.com This process is effective for removing unreacted reagents and soluble byproducts. thieme-connect.de

Crystallization: Crystallization is a powerful purification technique that can yield highly pure material by separating the compound from impurities based on differences in solubility.

Direct Crystallization: The crude product, if obtained as a solid, can be recrystallized from a suitable solvent. For instance, a related histidine derivative has been successfully crystallized from methanol to yield colorless crystals. google.com

Oil to Crystal Transition: Often, the crude product is isolated as an oil after solvent evaporation. This oil can be induced to crystallize by treating it with a non-solvent like hexane or pentane. The mixture is often allowed to stand, sometimes under refrigeration, to promote the formation of a crystalline solid, which can then be collected by filtration. orgsyn.org

Reprecipitation: This method involves dissolving the crude product and precipitating it again under controlled conditions to improve purity. Purification by reprecipitation from a solvent system like aqueous acetonitrile has been reported. thieme-connect.de

The choice between precipitation and crystallization, or a combination of both, depends on the physical state of the crude product and the nature of the impurities.

Purification MethodProcedureApplication NotesReference
Precipitation Addition of the reaction mixture to an anti-solvent such as water or ether.Effective for initial isolation and removal of soluble impurities. google.comgoogle.com
Crystallization Dissolving the crude product in a hot solvent (e.g., methanol) and allowing it to cool.Can yield a product of very high purity. google.com
Induced Crystallization Treating an oily product with a non-solvent (e.g., hexane) to induce solidification.Useful when the crude product is not a solid. orgsyn.org
Reprecipitation Dissolving the crude solid and precipitating it from a solvent/anti-solvent system (e.g., aqueous acetonitrile).Serves to further refine the purity of a precipitated solid. thieme-connect.de

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundNα-Benzyloxycarbonyl-Nτ-benzyl-L-histidine
Boc-His(Bzl)-OHNα-tert-Butoxycarbonyl-Nτ-benzyl-L-histidine
L-Histidine(2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid
DMFDimethylformamide
CH₃CNAcetonitrile
CH₂Cl₂Dichloromethane
TEATriethylamine
NaHSodium Hydride
NaOHSodium Hydroxide
K₂CO₃Potassium Carbonate
ZBenzyloxycarbonyl
Boctert-Butoxycarbonyl
HOBtHydroxybenzotriazole

Protecting Group Strategies and Orthogonality in Z His Bzl Oh Chemistry

Role of the Benzyloxycarbonyl (Z) Group for α-Amino Protection

The benzyloxycarbonyl (Z or Cbz) group, pioneered by Bergmann and Zervas, was a foundational development in modern peptide synthesis. researchgate.net It is a urethane-type protecting group valued for its ease of introduction and its stability under a range of reaction conditions. researchgate.net

Stability Profile of the Z Group

The Z group exhibits considerable stability, a crucial attribute for a protecting group that must endure the multiple cycles of a peptide synthesis. It is notably stable to basic and mildly acidic conditions, which allows for the selective removal of other, more labile protecting groups. researchgate.net For instance, the Z group is resistant to the conditions used for the cleavage of the tert-butyloxycarbonyl (Boc) group, which is often removed with trifluoroacetic acid (TFA). iris-biotech.depeptide.com This stability makes it a valuable component in orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others. thieme-connect.dechempep.com However, it is important to note that prolonged exposure to strong acids can lead to the cleavage of the Z group. total-synthesis.com

Table 1: Stability of the Z Group to Various Reagents
Reagent/ConditionStability of Z Group
Basic ConditionsStable researchgate.net
Mild Acid (e.g., TFA for Boc removal)Generally Stable iris-biotech.depeptide.com
Strong Acid (e.g., HBr in acetic acid, HF)Labile researchgate.netthieme-connect.de
Catalytic HydrogenationLabile thieme-connect.de
NucleophilesGenerally Stable

Cleavage Mechanisms of Z Group (e.g., hydrogenolysis, acidolysis, electrolytic reduction)

The removal of the Z group can be accomplished through several distinct chemical pathways, providing flexibility in the deprotection strategy.

Hydrogenolysis: This is the most common and mildest method for Z group cleavage. thieme-connect.detotal-synthesis.com The reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source such as hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or cyclohexa-1,4-diene. thieme-connect.de The mechanism proceeds via the reductive cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide. total-synthesis.com

Acidolysis: The Z group can also be removed under strongly acidic conditions. thieme-connect.de Reagents such as hydrogen bromide (HBr) in acetic acid, liquid hydrogen fluoride (B91410) (HF), or trifluoromethanesulfonic acid (TFMSA) are effective. researchgate.netpeptide.comthieme-connect.de The mechanism involves the protonation of the carbamate (B1207046) oxygen followed by the cleavage of the benzyl-oxygen bond. total-synthesis.com This method is harsher than hydrogenolysis and is often employed in the final deprotection step of a peptide synthesis, where all protecting groups are removed simultaneously. researchgate.net

Electrolytic Reduction: An alternative method for Z group cleavage is electrolytic reduction. This technique offers a "greener" approach to deprotection and can be highly selective. iris-biotech.dekarger.com

Role of the Benzyl (B1604629) (Bzl) Group for Imidazole (B134444) Nitrogen (Nτ) Protection

The imidazole side chain of histidine is nucleophilic and can cause undesirable side reactions during peptide synthesis, including racemization. acs.orgbiosynth.com The benzyl (Bzl) group is a commonly used protecting group to mask the reactivity of the imidazole ring. ontosight.aigoogle.com

Isomeric Forms of Bzl-Protected Histidine (τ-Bzl and π-Bzl Isomers)

When protecting the imidazole nitrogen of histidine with a benzyl group, two constitutional isomers can be formed: the Nτ-benzyl (tele) and the Nπ-benzyl (pros) isomers. vwr.combachem.com The formation of these isomers is a significant consideration in the synthesis of histidine-containing peptides, as they can exhibit different properties and may require separation. The τ-isomer is often the major product. vwr.com The IUPAC nomenclature designates the Nτ and Nπ positions to distinguish between the two nitrogen atoms in the imidazole ring. google.com

Stability Profile of the Bzl Group

The benzyl group protecting the imidazole nitrogen is generally stable under the conditions of peptide synthesis. cdnsciencepub.com It is resistant to the basic conditions used for Fmoc group removal and the mild acidic conditions for Boc group removal. peptide.com However, its stability to strong acids is limited, and it can be partially removed by TFA, making it more suitable for certain synthetic strategies over others. peptide.com The stability of the benzyl ether linkage in tyrosine, for example, is significantly lower than that of benzyl ethers on aliphatic hydroxyl groups. thieme-connect.de To enhance acid stability, substituted benzyl groups, such as 2,6-dichlorobenzyl, have been developed. peptide.comthieme-connect.de

Table 2: Stability of the Bzl Group on Imidazole to Various Reagents
Reagent/ConditionStability of Bzl Group
Basic Conditions (e.g., piperidine)Stable peptide.com
Mild Acid (e.g., TFA)Partially Labile peptide.com
Strong Acid (e.g., HF, HBr)Labile peptide.compeptide.com
Catalytic HydrogenationLabile cdnsciencepub.comtandfonline.com

Cleavage Mechanisms of Bzl Group (e.g., hydrogenolysis, strong acid treatment)

Similar to the Z group, the benzyl group can be removed by hydrogenolysis or strong acid treatment.

Hydrogenolysis: Catalytic hydrogenation is an effective method for cleaving the benzyl group from the imidazole nitrogen. cdnsciencepub.comtandfonline.com However, this method can be slow and is incompatible with the presence of sulfur-containing amino acids, which can poison the catalyst. cdnsciencepub.com

Strong Acid Treatment: The Bzl group is readily cleaved by strong acids such as HF or HBr. peptide.compeptide.com This is often performed during the final cleavage of the peptide from the resin support in Boc-based solid-phase peptide synthesis (SPPS). peptide.com The use of sodium in liquid ammonia (B1221849) has also been reported for benzyl group removal, but this method is considered drastic and can lead to peptide bond cleavage. cdnsciencepub.comtandfonline.com

Orthogonal Protection Principles in Peptide Synthesis

In the complex world of peptide synthesis, the concept of orthogonal protection is a fundamental strategy for achieving the regioselective formation of peptide bonds and the synthesis of complex peptide structures. karger.comorganic-chemistry.org Coined by Barany and Merrifield, the principle of orthogonality dictates that multiple classes of protecting groups are used, each of which can be removed by a distinct chemical mechanism. karger.comresearchgate.net This allows for the selective deprotection of one functional group while others remain intact, enabling the synthesis of intricate molecules such as branched or cyclic peptides. karger.comcsic.esrsc.org

This approach contrasts with non-orthogonal strategies that rely on differential lability, where protecting groups are removed by the same mechanism but at different rates, for instance, by varying the concentration of an acid. karger.commdpi.com An ideal orthogonal protection scheme allows for the removal of any protecting group in any desired order, without affecting the others. researchgate.net The two most prevalent orthogonal strategies in modern solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu schemes. thieme-connect.dethieme-connect.demasterorganicchemistry.com In these strategies, temporary protecting groups for the α-amino function are removed at each step of chain elongation, while permanent protecting groups on reactive side chains are retained until the final step. csic.es

Compatibility with Other Protecting Group Schemes (e.g., Boc/Bzl, Fmoc/tBu)

The utility of a protected amino acid like Z-His(Bzl)-OH is largely determined by its compatibility with established protection schemes. The benzyloxycarbonyl (Z) group at the α-amino position and the benzyl (Bzl) group protecting the imidazole side chain of histidine are benzyl-based protectors, which defines their behavior within these schemes.

Boc/Bzl Strategy: This strategy is predicated on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based groups for permanent side-chain protection. masterorganicchemistry.compeptide.com The Boc group is removed at each cycle with a mild acid like trifluoroacetic acid (TFA), while the Z and Bzl groups remain stable. researchgate.netmdpi.com Both the Z and Bzl groups are typically removed simultaneously in the final step of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF), or through catalytic hydrogenation. karger.compeptide.com Therefore, the Z/Bzl protection scheme for histidine is inherently compatible with and is a classic component of the Boc/Bzl strategy, particularly in solution-phase synthesis. karger.comthieme-connect.de

Fmoc/tBu Strategy: This approach represents a truly orthogonal system. csic.es The temporary Nα-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by treatment with a secondary amine, typically piperidine (B6355638). mdpi.comthieme-connect.de The permanent side-chain protecting groups are tert-butyl (tBu) derivatives, which are cleaved by moderate acidolysis with TFA. mdpi.com The Z and Bzl groups are stable to the basic conditions required for Fmoc removal and are generally more resistant to TFA than tBu-based groups, although the Bzl group can exhibit some lability. researchgate.netpeptide.comnih.gov This stability allows the Z/Bzl combination to be used as semi-permanent protecting groups within an Fmoc/tBu framework. This is particularly valuable for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies. thieme-connect.depeptide.com

Table 1: Compatibility of Z and Bzl Protecting Groups with Major SPPS Schemes

Protecting Group Boc/Bzl Scheme Compatibility Fmoc/tBu Scheme Compatibility Cleavage Reagent
Z (Benzyloxycarbonyl) High (Used as permanent side-chain protection). researchgate.net High (Stable to piperidine and TFA). researchgate.netthieme-connect.de H₂/Pd, HF, HBr/AcOH. karger.comthieme-connect.de
Bzl (Benzyl) High (Used as permanent side-chain protection). peptide.com Moderate (Stable to piperidine, but can show partial lability to TFA). peptide.com H₂/Pd, HF. peptide.comorganic-chemistry.org
Boc (tert-Butyloxycarbonyl) Nα-protection (temporary). peptide.com Used for side-chain protection (e.g., Lys, Trp). Stable to piperidine. peptide.com TFA (mild acid). mdpi.com
Fmoc (9-Fluorenylmethoxycarbonyl) Used for side-chain protection (e.g., Lys). Stable to HF. peptide.com Nα-protection (temporary). mdpi.com 20% Piperidine in DMF. mdpi.com

| tBu (tert-Butyl) | Not typically used. | Side-chain protection (permanent). mdpi.com | TFA (mild acid). mdpi.com |

Sequential and Selective Deprotection Considerations

The ability to sequentially and selectively remove protecting groups is the essence of orthogonal protection. organic-chemistry.orgrsc.org The choice of deprotection reagent dictates which group is cleaved.

Z/Bzl vs. Boc: A clear orthogonality exists. The Boc group is selectively cleaved with mild acid (TFA), leaving the Z and Bzl groups untouched. mdpi.compeptide.com This is the basis for the stepwise elongation in Boc-SPPS.

Z/Bzl vs. Fmoc: A clear orthogonality exists. The Fmoc group is selectively cleaved with a base (piperidine), a condition under which Z and Bzl groups are completely stable. mdpi.comnih.gov

Z/Bzl vs. tBu: A high degree of selectivity is achievable. The tBu group is removed with TFA, which generally leaves the Z group intact. researchgate.netpeptide.com The Bzl group is more resistant to TFA than tBu, but prolonged exposure can lead to partial cleavage, requiring careful optimization. peptide.com

Z vs. Bzl: These two groups are not orthogonal to each other. karger.com Both are benzyl-based and are removed under very similar conditions, namely strong acidolysis (HF) or catalytic hydrogenation. thieme-connect.de Consequently, they are almost always removed simultaneously in the final deprotection step. Achieving selective removal of a Z group from an α-amino position while retaining a Bzl group on a side chain (or vice versa) is generally not feasible with standard methods.

Table 2: Deprotection Conditions and Group Selectivity

Reagent/Condition Primary Group(s) Cleaved Groups Stable Orthogonality Note
Trifluoroacetic Acid (TFA) Boc, tBu, Trt. researchgate.netmdpi.com Z, Fmoc, Bzl (mostly). researchgate.netthieme-connect.depeptide.com Selectively removes Boc/tBu in the presence of Z/Bzl and Fmoc.
Piperidine (in DMF) Fmoc. mdpi.com Z, Bzl, Boc, tBu. mdpi.comnih.gov Selectively removes Fmoc in the presence of all other major groups.
Catalytic Hydrogenation (H₂/Pd) Z, Bzl. karger.comorganic-chemistry.org Boc, tBu, Fmoc. researchgate.net Selectively removes benzyl-based groups in the presence of acid- and base-labile groups.

| Hydrogen Fluoride (HF) | Z, Bzl, Boc, tBu, Tos. researchgate.netthieme-connect.denih.gov | Fmoc. peptide.com | A strong, non-selective acid used for final cleavage in Boc/Bzl strategy. masterorganicchemistry.com |

Challenges and Advantages of Z/Bzl Protection in Histidine Chemistry

The use of Z for Nα-protection and Bzl for side-chain protection of histidine presents a distinct set of benefits and drawbacks rooted in the chemical nature of these benzyl-type protecting groups.

Advantages:

Robust Protection: The Z/Bzl combination provides very stable protection for the highly nucleophilic and basic imidazole side chain of histidine, effectively preventing side reactions during peptide coupling steps. biosynth.com

Racemization Suppression: Protection of the imidazole nitrogen is crucial for minimizing racemization of the histidine residue during activation and coupling, a significant risk with this amino acid. nih.gov The Bzl group is effective in this role.

Chemical Stability: The Z and Bzl groups are resistant to a broad range of chemical conditions, including the repetitive TFA treatments in Boc-SPPS and the basic conditions of Fmoc-SPPS, making them versatile for various synthetic strategies. researchgate.netthieme-connect.de

Established Use: As one of the earliest developed protecting groups, the Z group is well-documented, particularly for solution-phase synthesis, providing a wealth of established protocols. researchgate.netbachem.com

Challenges:

Harsh Deprotection: The primary disadvantage is the requirement for harsh final deprotection conditions. masterorganicchemistry.com Catalytic hydrogenation is incompatible with peptides containing sulfur-based amino acids like methionine or cysteine, as the catalyst is poisoned. thieme-connect.de The alternative, strong anhydrous acids like HF, are highly corrosive, toxic, and require specialized laboratory equipment. nih.gov

Lack of Mutual Orthogonality: As previously noted, the Z and Bzl groups are not orthogonal to one another, which precludes their selective removal. karger.com This limits synthetic flexibility compared to fully orthogonal schemes.

Potential for Side Reactions: During cleavage with strong acids like HF, the benzyl carbocations generated can alkylate electron-rich side chains, particularly the indole (B1671886) ring of tryptophan. peptide.com This necessitates the use of cation scavengers in the cleavage cocktail.

Solubility Issues: Protected peptide fragments incorporating multiple Z or Bzl groups can sometimes exhibit poor solubility in standard organic solvents, which can complicate the synthesis and purification of longer peptides. thieme-connect.de

Reactivity and Mechanistic Studies of Z His Bzl Oh and Its Derivatives

Racemization Phenomena in Histidine Derivatives

The issue of racemization is a significant concern in peptide synthesis, particularly for histidine residues. peptide.comhighfine.compeptide.com The inherent basicity of the imidazole (B134444) side chain can catalyze the loss of stereochemical integrity at the α-carbon, especially during activation and coupling steps. peptide.com

The racemization of histidine derivatives is often facilitated by the Nπ-nitrogen of the imidazole ring acting as an intramolecular base. bris.ac.ukdntb.gov.uanih.gov This nitrogen can abstract the α-proton of the amino acid, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com Evidence suggests that for N(α)-benzyloxycarbonyl-N(π)-phenacyl-L-histidine, racemization during activation with dicyclohexylcarbodiimide (B1669883) (DCC) in dimethylformamide (DMF) proceeds through the action of the π-nitrogen as an intramolecular base catalyst within the O-acylisourea adduct, which exists in reversible equilibrium with the reactants. dntb.gov.uanih.gov This occurs rather than through the formation of an optically labile heterocyclic intermediate. dntb.gov.uanih.gov

The choice of protecting group for the imidazole side chain has a profound impact on the rate of racemization. Protecting the π-nitrogen of the imidazole ring is a key strategy to minimize racemization. peptide.comnih.gov Different protecting groups offer varying degrees of success in suppressing this side reaction.

For instance, urethane-protected L-histidines with im-Z, im-Ts, and im-Boc groups exhibit minimal racemization when using the DCC method in solvents like CH₂Cl₂ or DMF. oup.com However, the im-Bzl group in Z-His(Bzl)-OH leads to a slightly higher level of racemization, which is attributed to the insufficient masking of the imidazole's basicity by the benzyl (B1604629) group. oup.com Other protecting groups like the 2-adamantyloxycarbonyl (2-Adoc) and benzyloxymethyl (Bom) groups have been shown to be effective in reducing the rate of racemization. peptide.comrsc.org The Bom group, attached to the τ-nitrogen, is particularly effective in suppressing racemization. peptide.com In contrast, the commonly used trityl (Trt) group is associated with higher rates of epimerization.

A study comparing the ratio of coupling to racemization rate constants (kc/kr) for various protected histidine active esters provides a quantitative measure of their propensity for racemization. The following table illustrates these findings:

Protected Histidine Derivativekc/kr Ratio
Boc-His(DNP)-OPcp2400
Z-His(Z)-OPcp1300
Z-His(Tos)-OPcp640
Z-His(Bzl)-OPcp10
Data sourced from a study on the coupling and racemization rates of histidine active ester derivatives. researchgate.net

This data clearly indicates that Z-His(Bzl)-OPcp is significantly more prone to racemization compared to other derivatives with different imidazole protecting groups. researchgate.net

The solvent used in peptide coupling reactions can influence the rate of racemization. Generally, more polar solvents tend to increase the rate of racemization for histidine derivatives. researchgate.net For example, the racemization of 2,4,5-trichlorophenyl esters of protected histidine derivatives was found to be faster in the more polar solvent DMF compared to tetrahydrofuran (B95107) (THF). researchgate.net However, in DMF, the choice of side-chain protecting group had a less significant effect on the racemization rate. researchgate.net The use of less polar solvents like dichloromethane (B109758) (CH₂Cl₂) can help to minimize racemization. oup.com

The presence and nature of bases are critical factors in the kinetics of racemization. highfine.com Tertiary amines are commonly added during coupling reactions, and their basicity and steric hindrance play a significant role. highfine.comnih.gov Stronger, less sterically hindered bases can accelerate the abstraction of the α-proton, thereby increasing the rate of racemization. mdpi.comnih.gov For example, triethylamine (B128534), being less sterically hindered and more basic, generally leads to faster racemization compared to N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). highfine.com

The racemization of Z-His(Bzl)-OPcp exhibits unusual kinetics in the presence of triethylamine (NEt₃). Beyond one equivalent of NEt₃, the racemization rate becomes practically independent of the base concentration. researchgate.net This suggests a complex mechanism that is not solely dependent on the concentration of the external base.

A notable characteristic of certain histidine derivatives is their ability to undergo autoracemization, meaning they can racemize in the absence of an added base. researchgate.net Z-His(Bzl)-OPcp, for instance, exhibits autoracemization through both intramolecular and intermolecular mechanisms. researchgate.net The intramolecular pathway likely involves the imidazole side chain acting as an internal base, as previously discussed. The intermolecular mechanism would involve one molecule of the histidine derivative acting as a base to deprotonate another.

In contrast, Z-His(Bzl)-OTcp does not show autoracemization, and its racemization rate is dependent on the concentration of an added base. researchgate.net This highlights the subtle interplay between the activating group and the inherent properties of the protected histidine derivative in determining the racemization pathway.

Role of Bases in Racemization Kinetics

Side Reactions During Deprotection and Coupling

Beyond racemization, the use of this compound in peptide synthesis can be complicated by other side reactions that occur during the deprotection of the benzyloxycarbonyl (Z) group and during peptide coupling.

One potential side reaction during the removal of the Z group by acidolysis (e.g., with TFA) is N-benzylation. osti.gov This can occur when the benzyl cation, formed during the cleavage of the Z group, alkylates other nucleophilic sites in the peptide. While studies have shown this to be a novel side reaction for Z-derivatives of glycine (B1666218) and lysine, the potential for it to occur with this compound should be considered, especially under strong acidic conditions. osti.gov

During peptide coupling, particularly with unprotected or inadequately protected histidine residues, side-chain acylation can be a problem. peptide.com The nucleophilic imidazole ring can react with the activated carboxyl group, leading to undesired byproducts. The use of an appropriate imidazole protecting group, such as the benzyl group in this compound, helps to mitigate this issue. peptide.com

Furthermore, the conditions used for coupling can lead to the formation of other side products. For example, the use of certain coupling reagents can lead to the formation of guanidinium (B1211019) moieties if not properly managed. peptide.com

Adduct Formation with Carbonium Ions

Reaction Kinetics of Coupling and Deprotection

The efficiency of peptide synthesis is heavily dependent on the reaction kinetics of both the peptide bond formation (coupling) and the removal of protecting groups (deprotection).

The coupling of bulky amino acid derivatives like this compound can be sterically hindered, potentially leading to slower reaction rates and incomplete coupling. The rate of coupling is influenced by the activation method (e.g., HBTU, HATU, PyBOP) and the reaction conditions. rsc.orgthieme-connect.de A significant kinetic challenge with histidine derivatives is the risk of racemization during activation and coupling. acs.org The Nπ-nitrogen of the imidazole ring can catalyze the formation of an oxazolone (B7731731) intermediate, which leads to loss of stereochemical integrity. acs.orgwiley-vch.de Studies on activated esters of this compound have shown that it can undergo racemization much faster than other protected histidine derivatives. acs.org The rate of racemization also increases with solvent polarity. acs.org

The kinetics of deprotection are equally critical. The Z group is considered semi-permanent and is generally stable to the milder acidic conditions used for repeated Nα-Boc removal (e.g., 50% TFA in DCM). peptide.compeptide.com However, it requires strong acids like HF, TFMSA, or HBr/AcOH for complete cleavage. peptide.com The benzyl (Bzl) group protecting the histidine side chain has similar acid lability and is typically removed concurrently with the Z group during the final cleavage step. uwec.edu

Monitoring the deprotection of a similar compound, H-Lys(Z)-OH, revealed that the removal of the Z group can be sluggish. google.comgoogle.com For example, in 0.1 N HCl in hexafluoroisopropanol (HFIP), some of the Z-protected starting material was still present after 90 minutes. google.comgoogle.com In contrast, increasing the acid concentration to 1 N HCl in HFIP led to fast removal. google.com This highlights the strong dependence of deprotection kinetics on the specific reagent and its concentration.

Table 3: Qualitative Kinetic Data for Z and Bzl Groups

Process Compound/Group Conditions Kinetic Observation Reference(s)
Racemization Z-His(Bzl)-OPcp Coupling Racemized much faster than Z-Ala-OPcp and other protected His derivatives. acs.org
Deprotection Z group on H-Lys(Z)-OH 0.1 N HCl in HFIP Sluggish removal, incomplete after 90 min. google.comgoogle.com
Deprotection Z group on H-Lys(Z)-OH 1 N HCl in HFIP Fast removal. google.com
Deprotection Bzl group on Tyr Strong Acid (HF, TFMSA) Can lead to migration side reaction. uwec.edu
Stability Z group 50% TFA in DCM Generally stable during repeated Boc deprotection cycles. peptide.com

Applications of Nα Benzyloxycarbonyl Nτ Benzyl L Histidine in Advanced Organic Synthesis

Building Block in Solution-Phase Peptide Synthesis

In the realm of peptide chemistry, solution-phase peptide synthesis (SPPS) remains a powerful strategy, especially for large-scale production and the synthesis of complex peptide fragments. thieme-connect.de Z-His(Bzl)-OH is a cornerstone building block in this approach. The Benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, was one of the first urethane-type protecting groups developed and has become a classic choice for Nα-protection in solution-phase synthesis. thieme-connect.debachem.com Its stability under various coupling conditions and its susceptibility to removal via methods like catalytic hydrogenolysis make it highly suitable for this synthetic strategy. thieme-connect.dekarger.com The use of this compound allows for the incremental construction of peptide chains in a controlled, predictable manner. thieme-connect.dersc.org

The most direct application of this compound in solution-phase synthesis is through the stepwise elongation strategy. thieme-connect.desci-hub.se This method involves the sequential addition of single, Nα-protected amino acid residues to the free amino terminus of a growing peptide chain. thieme-connect.de In a typical cycle, the carboxyl group of this compound is activated and then coupled to the N-terminus of a C-terminally protected amino acid or peptide ester. Following the coupling, the Z-group is selectively removed from the newly incorporated histidine residue to expose a new N-terminal amine, ready for the next coupling cycle. bachem.com This stepwise approach, while sometimes limited by the decreasing solubility of longer peptide intermediates, offers the significant advantage of allowing for the purification of the product at each stage, ensuring high purity of the final peptide. thieme-connect.de The process was famously demonstrated in the first synthesis of the 27-residue peptide, porcine secretin, which relied on a stepwise strategy utilizing active esters of protected amino acids. sci-hub.seannualreviews.org

For the synthesis of larger peptides, a fragment condensation strategy is often more efficient. thieme-connect.detandfonline.com This approach involves the synthesis of several smaller, protected peptide segments, which are then coupled together to form the final, larger peptide. This compound is instrumental in preparing these histidine-containing fragments. google.com The robust protection afforded by the Z and Bzl groups ensures the stability of the histidine residue during the synthesis and purification of the fragment. Subsequently, a protected fragment containing a C-terminal Z-His(Bzl) residue can be activated and coupled to the N-terminus of another fragment. researchgate.net Conversely, a fragment with an N-terminal His(Bzl) residue (after removal of the Z-group) can be coupled with an activated C-terminal fragment. This strategy has been successfully employed in the synthesis of complex peptide analogs, such as in a synthesis of goserelin (B1671991) where a Z-protected tetrapeptide fragment was coupled to a C-terminal tripeptide. google.comgoogleapis.com The use of fully protected fragments helps mitigate issues of poor solubility and aggregation that can plague the synthesis of large peptides.

The formation of the peptide bond between this compound and another amino acid or peptide requires the activation of its carboxylic acid group. This is achieved using a variety of coupling reagents and additives that promote efficient amide bond formation while minimizing side reactions, particularly racemization. thieme-connect.denih.gov

Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic and potent coupling reagent that facilitates peptide bond formation by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. tandfonline.com

1-Hydroxybenzotriazole (HOBt) is frequently used as an additive in conjunction with carbodiimides like DCC. tandfonline.comoup.com HOBt traps the reactive intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea. It also accelerates the coupling reaction. nih.gov The use of HOBt is particularly important when dealing with histidine residues, as it can help suppress side reactions involving the imidazole (B134444) ring. peptide.comtandfonline.com

Water-Soluble Carbodiimide (B86325) Hydrochloride (WSCD HCl) , also known as EDC HCl, functions similarly to DCC but has the advantage of being soluble in water. oup.com This property simplifies the purification process, as the urea (B33335) byproduct is also water-soluble and can be easily washed away. It is often used with HOBt to improve coupling efficiency and reduce racemization, even in aqueous-containing solvent systems. oup.com

Table 1: Common Coupling Reagents and Additives for this compound

Reagent/Additive Abbreviation Role in Peptide Synthesis Reference(s)
Dicyclohexylcarbodiimide DCC Carbodiimide coupling reagent; activates carboxyl group. tandfonline.com
1-Hydroxybenzotriazole HOBt Additive; suppresses racemization and accelerates coupling. nih.govtandfonline.comoup.com
Water-Soluble Carbodiimide Hydrochloride WSCD HCl (EDC HCl) Water-soluble carbodiimide coupling reagent; simplifies purification. oup.com

Fragment Condensation Methodologies

Role in the Synthesis of Histidine-Containing Peptides

The synthesis of peptides containing histidine residues is notoriously challenging due to the unique chemical properties of its imidazole side chain. mdpi.comcigb.edu.cu The use of appropriately protected derivatives like this compound is not merely a convenience but a necessity for achieving high yields and purity in the final product. peptide.compeptide.com

The imidazole ring of histidine presents several challenges during peptide synthesis. It contains two nitrogen atoms, the π-nitrogen and the τ-nitrogen, which are nucleophilic and basic. This can lead to several undesirable side reactions. mdpi.comcigb.edu.cu

A primary challenge is racemization , which is the loss of stereochemical integrity at the α-carbon. Histidine is one of the amino acids most prone to racemization, especially when its carboxyl group is activated. mdpi.com The imidazole ring can act as an internal base, facilitating the abstraction of the α-proton and leading to racemization. thieme-connect.demdpi.com Protection of the imidazole ring, as with the benzyl (B1604629) group in this compound, significantly suppresses this side reaction by reducing the basicity and nucleophilicity of the ring. cigb.edu.cupeptide.com Furthermore, the urethane-based Z-group on the α-amino function is known to provide substantial protection against racemization compared to simple acyl groups. thieme-connect.de

Another issue is side-chain acylation . The unprotected imidazole nitrogen can be acylated by the activated carboxyl group of another amino acid, leading to branched peptides or other impurities. cigb.edu.cu The benzyl protection on the τ-nitrogen of this compound effectively blocks this nucleophilic site, preventing such side reactions. peptide.com

Table 2: Challenges in Histidine Peptide Synthesis and Solutions Provided by this compound

Challenge Description How this compound Addresses the Challenge Reference(s)
Racemization Loss of stereochemical purity at the α-carbon during carboxyl activation, often catalyzed by the basic imidazole ring. The Nτ-benzyl group reduces the basicity of the imidazole ring, and the Nα-Z group provides inherent resistance to racemization. thieme-connect.demdpi.compeptide.com
Side-Chain Acylation The nucleophilic imidazole nitrogen can be acylated, leading to undesired byproducts. The Nτ-benzyl group sterically and electronically shields the imidazole nitrogen, preventing it from acting as a nucleophile. cigb.edu.cupeptide.com

The utility of this compound and related protected histidine derivatives is exemplified in the synthesis of biologically important and structurally complex peptides.

Angiotensin II: This octapeptide hormone plays a critical role in blood pressure regulation. Its sequence contains a key histidine residue at position 6. Syntheses of angiotensin II and its analogs have successfully utilized histidine residues protected with a benzyl group on the imidazole side chain (His(Bzl)). oup.comnih.gov For instance, a rapid liquid-phase synthesis of a protected angiotensin II, Z-Asp(OBzl)–Arg(NO₂)–Val–Tyr(Bzl)–Ile–His(Bzl)–Pro–Phe-OBzl, demonstrates the application of this protecting group strategy in a stepwise synthesis using WSCD/HOBt for coupling. oup.com Other syntheses have also reported the use of His(Bzl) derivatives to construct the peptide chain, highlighting the reliability of this protection for obtaining the biologically active hormone. nih.govrsc.org

Porcine Secretin: The first total synthesis of this 27-amino acid gastrointestinal hormone by Bodanszky and colleagues was a landmark achievement in peptide chemistry. annualreviews.org This synthesis was accomplished using a stepwise solution-phase strategy, which relied heavily on the use of active esters of N-protected amino acids to build the long peptide chain. sci-hub.seannualreviews.org The sequence contains a critical N-terminal histidine residue. While the original synthesis used a different protection scheme, the principles established underscored the importance of robust side-chain protection for complex targets. Later strategies for secretin and its analogs have continued to depend on effective side-chain protection, including for the histidine residue, to ensure successful synthesis. google.cominterchim.fr The this compound derivative is well-suited for such syntheses, providing the necessary protection for both the N-terminus and the imidazole side chain during the assembly of large fragments or stepwise elongation. thieme-connect.de

Table 3: Examples of Complex Peptides Synthesized Using His(Bzl) Protection

Peptide Function Relevance of His(Bzl) Protection Reference(s)
Angiotensin II Vasoactive hormone Used in the synthesis of the octapeptide containing His at position 6, preventing side reactions and racemization. oup.comnih.govrsc.org
Porcine Secretin Analogs Gastrointestinal hormone The His(Bzl) moiety is suitable for protecting the N-terminal histidine during the complex, multi-step synthesis of this 27-residue peptide. annualreviews.orggoogle.cominterchim.fr

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
This compoundNα-Benzyloxycarbonyl-Nτ-benzyl-L-histidine
DCCDicyclohexylcarbodiimide
HOBt1-Hydroxybenzotriazole
WSCD HCl / EDC HClN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
Z-group / CbzBenzyloxycarbonyl group
BzlBenzyl group
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-Phe
Porcine SecretinHis-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂
GoserelinpGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-AzGly-NH₂
Z-Asp(OBzl)-OHNα-Benzyloxycarbonyl-β-benzyl-L-aspartic acid
Boc-His(Tos)-OHNα-tert-Butoxycarbonyl-Nτ-tosyl-L-histidine
Z-Tyr(Bzl)-OHNα-Benzyloxycarbonyl-O-benzyl-L-tyrosine
Z-Ser(Bzl)-OHNα-Benzyloxycarbonyl-O-benzyl-L-serine
Boc-Val-OHNα-tert-Butoxycarbonyl-L-valine
H-Ile-OBzlL-Isoleucine benzyl ester
Boc-Pro-OHNα-tert-Butoxycarbonyl-L-proline
H-Phe-OBzlL-Phenylalanine benzyl ester
Boc-His(Bzl)-OHNα-tert-Butoxycarbonyl-Nτ-benzyl-L-histidine
Boc-Ile-OHNα-tert-Butoxycarbonyl-L-isoleucine
Boc-Tyr(Bzl)-OHNα-tert-Butoxycarbonyl-O-benzyl-L-tyrosine
Boc-Arg(NO₂)-OHNα-tert-Butoxycarbonyl-Nω-nitro-L-arginine
Z-His(Z)-OHNα,Nτ-bis(benzyloxycarbonyl)-L-histidine
Boc-His(Bom)-OHNα-tert-Butoxycarbonyl-Nτ-benzyloxymethyl-L-histidine
Boc-His(Dnp)-OHNα-tert-Butoxycarbonyl-Nτ-dinitrophenyl-L-histidine

Addressing Challenges of Histidine in Peptide Chain Assembly (e.g., nucleophilic centers)

Intermediates in the Synthesis of Other Protected Amino Acid Derivatives

The strategic placement of the Z and Bzl protecting groups on this compound makes it a versatile intermediate for the synthesis of other valuable protected amino acid derivatives. These derivatives are crucial building blocks in the construction of complex peptides and peptidomimetics. researchgate.net The stability of the Z and Bzl groups under various reaction conditions allows for selective modifications at other parts of the molecule or for its incorporation into larger structures before the final deprotection steps. bachem.com

In peptide synthesis, different strategies like the Boc/Bzl and Fmoc/tBu methods are employed, each requiring a specific set of orthogonal protecting groups. thieme-connect.de this compound can be a precursor in synthetic schemes that utilize the benzyloxycarbonyl group for temporary N-terminal protection. For instance, in the synthesis of certain peptides, the Z group is used for α-amino protection in conjunction with other protecting groups for side chains that are stable to the conditions required for Z-group removal. karger.com

Furthermore, this compound can be converted into other derivatives by modifying the carboxylic acid moiety. For example, it can be esterified or coupled with other molecules to form more complex building blocks. The presence of the stable Bzl group on the histidine side chain is crucial, as the unprotected imidazole ring can lead to racemization and other side reactions during coupling steps. researchgate.net

The following table outlines examples of how this compound can serve as an intermediate:

Starting MaterialReactionResulting DerivativeApplication
This compoundEsterification (e.g., with methanol)Z-His(Bzl)-OMeBuilding block for peptide synthesis
This compoundCoupling with another amino acid (e.g., H-Ala-OR)Z-His(Bzl)-Ala-ORProtected dipeptide for further elongation
This compoundConversion to an activated ester (e.g., NHS ester)Z-His(Bzl)-OSuReagent for labeling or conjugation
This compoundSelective deprotection of the Z groupH-His(Bzl)-OHIntermediate for alternative N-protection

Chemical Transformations beyond Peptide Synthesis

The utility of this compound is not confined to peptide synthesis. Its unique structural features allow for its use in other areas of advanced organic synthesis, including the development of analytical standards and as a scaffold in medicinal chemistry research.

In analytical chemistry, the detection and quantification of amino acids and their derivatives can be challenging due to their polarity and, in some cases, lack of a strong chromophore for UV detection. nih.gov Chemical derivatization is a common strategy to enhance the analytical performance of these molecules in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsigmaaldrich.com

This compound, with its protected functional groups, can serve as a starting point or a reference compound in the development of such analytical methods. The derivatization of amino acids aims to increase their volatility for GC analysis or to introduce a fluorescent or UV-absorbing tag for HPLC analysis. sigmaaldrich.combevital.no

For HPLC analysis, various reagents are used to derivatize the amino group, including o-phthaldialdehyde (OPA), phenylisothiocyanate (PITC), and 9-fluorenylmethyl chloroformate (FMOC). bevital.nonih.gov While this compound itself is already protected, its derivatives can be used to create standards for methods where the protecting groups are part of the final analyte. The derivatization of the carboxylic acid group is another strategy to improve chromatographic properties. researchgate.netmdpi.com

For GC-MS analysis, the polar nature of amino acids necessitates derivatization to increase their volatility. sigmaaldrich.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique to convert polar functional groups into less polar and more volatile silyl (B83357) derivatives. sigmaaldrich.com Acylation is another method used to prepare amino acids for GC analysis. researchgate.net

The table below summarizes common derivatization strategies for amino acids that can be relevant in the context of analyzing this compound or its derivatives.

Analytical TechniqueDerivatization StrategyReagent ExamplesPurpose
HPLCPre-column derivatization of amino groupPhenylisothiocyanate (PITC), Dansyl chlorideIntroduce a UV-absorbing or fluorescent tag for enhanced detection. nih.govbevital.no
GC-MSSilylation of polar functional groupsMTBSTFA, BSTFAIncrease volatility and thermal stability for gas-phase analysis. sigmaaldrich.com
GC-MSAcylation of amino and hydroxyl groupsAcyl chlorides, ChloroformatesForm more volatile and stable derivatives. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. mdpi.comwikipedia.org The inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of various diseases, particularly cancer. mdpi.comwikipedia.orgfrontiersin.org Many HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group (ZBG), a linker region, and a surface recognition "cap" group. beilstein-journals.orgmdpi.com

The structural scaffold of this compound, containing an aromatic cap (benzyl group) and a potential linker (the amino acid backbone), makes it an interesting starting material for the synthesis of novel HDAC inhibitors. The imidazole ring of histidine is known to interact with the zinc ion in the active site of HDACs. mdpi.com

Research in this area involves the design and synthesis of new chemical entities that can selectively inhibit specific HDAC isoforms. mdpi.comnih.gov For example, the carboxylic acid of this compound could be modified to introduce a zinc-binding group, such as a hydroxamic acid. beilstein-journals.orgmdpi.comnih.gov The benzyl group on the imidazole could be further functionalized to enhance interactions with the surface of the enzyme.

A study on bladder cancer has shown that the HDAC inhibitor entinostat (B1683978) can boost the effectiveness of immunotherapy, highlighting the ongoing interest in developing new and more effective HDAC inhibitors. unclineberger.org The development of isoform-selective inhibitors is a key goal to minimize off-target effects. mdpi.com

The following table presents key information regarding HDAC inhibitors.

HDAC Inhibitor AspectDescription
Mechanism of Action Inhibit HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins, which in turn affects gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.org
Pharmacophore Model Typically consists of a zinc-binding group (e.g., hydroxamic acid), a linker, and a cap group that interacts with the enzyme surface. beilstein-journals.orgmdpi.com
Therapeutic Applications Primarily investigated for cancer treatment, but also show potential for inflammatory diseases and neurological disorders. wikipedia.orgmdpi.com
Drug Examples Vorinostat (SAHA), Romidepsin, Belinostat, Panobinostat. mdpi.comresearchgate.net

Advanced Analytical and Characterization Approaches for Z His Bzl Oh and Its Intermediates

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of Z-His(Bzl)-OH. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) protecting groups, as well as the histidine backbone. For instance, the methylene (B1212753) protons of the benzyloxy group typically appear as a distinct signal, while the aromatic protons of both protecting groups and the imidazole (B134444) ring of histidine resonate in the aromatic region of the spectrum. redalyc.org The chemical shifts and coupling patterns of the α-CH and β-CH2 protons of the histidine residue are also key indicators of the correct structure.

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain further structural insights through fragmentation analysis. Electrospray ionization (ESI) and other soft ionization techniques are commonly used to generate intact molecular ions of this compound, allowing for accurate mass determination. nih.gov The observed molecular weight should correspond to the calculated value for the chemical formula C₂₁H₂₁N₃O₄, which is 379.41 g/mol . sigmaaldrich.comnih.gov Fragmentation patterns can further corroborate the structure by showing losses of the protecting groups and characteristic fragments of the histidine side chain.

A combination of these spectroscopic techniques provides a comprehensive and definitive confirmation of the chemical structure of this compound. researchgate.net

Table 1: Key Spectroscopic Data for this compound

TechniqueParameterExpected ObservationReference
¹H NMR Chemical Shift (ppm)Signals corresponding to aromatic protons of Z and Bzl groups, imidazole ring protons, and aliphatic protons of the histidine backbone.
¹³C NMR Chemical Shift (ppm)Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the structure. redalyc.org redalyc.org
Mass Spec Molecular Weight379.41 g/mol . sigmaaldrich.comnih.gov sigmaaldrich.comnih.gov

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and its intermediates. nih.gov This technique separates the target compound from any impurities, such as starting materials, by-products, or regioisomers.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. A C18 or C8 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often containing trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgnih.gov The purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram. Purity levels of ≥98% are often required for use in peptide synthesis. sigmaaldrich.com

It is important to note that this compound can exist as two regioisomers, the τ-isomer and the π-isomer, depending on which nitrogen of the imidazole ring is benzylated. HPLC methods can often be optimized to separate these isomers, which is crucial as their reactivity in peptide synthesis can differ. glpbio.com

Table 2: Typical HPLC Parameters for this compound Purity Analysis

ParameterConditionPurposeReference
Column C18 or C8, 5 µm particle sizeProvides good resolution for protected amino acids. rsc.orgnih.gov
Mobile Phase Gradient of acetonitrile/water with 0.1% TFAElutes the compound and separates impurities. rsc.org
Detection UV at 220 nm or 254 nmDetects the aromatic rings in the molecule. bris.ac.uk
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC. rsc.org

Stereochemical Analysis and Optical Purity Determination

Maintaining the stereochemical integrity of the L-histidine starting material is paramount during the synthesis of this compound. Racemization, the formation of the D-enantiomer, can occur and must be carefully monitored.

Several methods are available for determining the optical purity of this compound. One common approach involves the use of chiral HPLC . This can be achieved either by using a chiral stationary phase (CSP) that can directly separate the L- and D-enantiomers or by pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral HPLC column. sigmaaldrich.comtandfonline.comresearchgate.netmdpi.com The use of macrocyclic glycopeptide-based CSPs has also proven effective for the chiral analysis of N-protected amino acids. sigmaaldrich.com

Another technique involves coupling the amino acid derivative to a chiral resolving agent, such as (R)-α-methylbenzylamine, to form diastereomers that can be analyzed by reverse-phase HPLC. gla.ac.uk The relative integration of the diastereomeric peaks allows for the quantification of the enantiomeric excess. High optical purity, often exceeding 99%, is a critical quality attribute for amino acid derivatives used in the synthesis of biologically active peptides. mdpi.comgoogle.com

Table 3: Methods for Stereochemical Analysis of this compound

MethodPrincipleAdvantageReference
Chiral HPLC (Direct) Separation of enantiomers on a chiral stationary phase.Direct analysis without derivatization. sigmaaldrich.comphenomenex.com
Chiral HPLC (Indirect) Derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, followed by separation on an achiral column.High sensitivity and good resolution of diastereomers. tandfonline.comresearchgate.netmdpi.com
Diastereomer Formation Coupling with a chiral resolving agent to form diastereomers separable by standard HPLC.Applicable when direct chiral methods are not available. gla.ac.uk

Contemporary Research Perspectives and Future Directions

Development of Novel Protecting Groups for Histidine

The imidazole (B134444) side chain of histidine presents a significant challenge in peptide synthesis, necessitating robust protection to prevent side reactions and racemization. While the benzyl (B1604629) (Bzl) group in Z-His(Bzl)-OH has been a long-standing choice, the quest for more efficient and versatile protecting groups is an active area of research. Scientists are exploring alternatives that offer improved stability, easier removal under milder conditions, and better suppression of racemization.

A variety of protecting groups have been investigated, each with its own set of advantages and disadvantages. The trityl (Trt) group, for instance, is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) due to its acid lability. acs.org However, its bulkiness can sometimes hinder coupling reactions. Other notable protecting groups for the histidine imidazole ring include the 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) groups. frontiersin.org The Bom group, in particular, has shown great efficacy in suppressing racemization. frontiersin.org

The development of novel protecting groups is a key research hotspot, aiming to overcome the limitations of existing options. scirp.org These efforts are crucial for the synthesis of complex peptides where the preservation of stereochemical integrity is paramount.

Advancements in Racemization Suppression Strategies

Histidine is notoriously prone to racemization during peptide coupling reactions, a phenomenon that can significantly compromise the purity and biological activity of the final peptide. The primary mechanism involves the activation of the carboxyl group, which can lead to the formation of an oxazolone (B7731731) intermediate that readily racemizes. The protection of the imidazole nitrogen is a critical strategy to mitigate this issue.

Research has demonstrated that the nature of the protecting group on the imidazole ring plays a pivotal role in the degree of racemization. For example, studies comparing Fmoc-His(Trt)-OH with Fmoc-His(MBom)-OH have shown that the latter provides superior suppression of epimerization, especially under prolonged preactivation times or at elevated temperatures. rsc.org This highlights a key advancement in racemization suppression: the strategic selection and application of side-chain protecting groups that electronically deactivate the imidazole ring, thereby disfavoring the racemization pathway. The use of the π-phenacyl protecting group has also been shown to yield optically pure peptides under conditions that cause significant racemization with other protecting groups. thieme-connect.de

Integration into Chemoenzymatic Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful and environmentally friendly alternative to purely chemical methods. nih.gov This approach utilizes enzymes to catalyze the formation of peptide bonds, often with high stereospecificity and under mild reaction conditions, thus reducing the need for extensive side-chain protection. nih.gov

The integration of histidine derivatives, including this compound, into CEPS is an area of growing interest. Enzymes such as papain and trypsin have been successfully employed for the synthesis of histidine-containing polypeptides. researchgate.netresearchgate.net For instance, papain has been used as a catalyst for the chemoenzymatic polymerization of histidine-containing ethyl ester monomers. researchgate.net Similarly, trypsin has been utilized in the synthesis of peptides containing histidine and arginine. nih.gov

This integration of enzymatic methods offers a promising avenue for the efficient and "green" synthesis of complex peptides, where the challenges associated with histidine incorporation can be effectively managed. nih.gov

Computational and Theoretical Studies of this compound Reactivity and Conformation

While extensive experimental data exists for this compound, dedicated computational and theoretical studies on its specific reactivity and conformational landscape are not widely published. However, the broader field of computational chemistry offers powerful tools to investigate such properties. Density Functional Theory (DFT) is a commonly employed method for studying the structural, electronic, and reactivity properties of amino acid derivatives. rsc.orgnih.govresearchgate.net

Theoretical studies on histidine derivatives often focus on understanding tautomeric equilibria, which can influence reactivity. rsc.org DFT calculations can provide insights into the optimized geometries, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. chemrevlett.com For instance, molecular electrostatic potential (MEP) analysis can identify the reactive sites within a molecule. chemrevlett.com

In the context of this compound, computational studies could elucidate the conformational preferences of the benzyl protecting groups and their influence on the reactivity of the carboxyl and imidazole functionalities. Such studies can also help in understanding the mechanisms of racemization and in the rational design of new protecting groups with improved properties. While specific studies on this compound are limited, the application of these theoretical methods to similar systems demonstrates their potential to provide valuable insights. nih.govmdpi.com

Role in Emerging Peptide Technologies

The unique properties of this compound and other protected histidine derivatives make them valuable building blocks in a range of emerging peptide technologies. These technologies are pushing the boundaries of drug discovery and materials science.

DNA-Encoded Chemical Libraries (DECLs): DECLs represent a powerful platform for the discovery of new bioactive molecules. acs.org The synthesis of peptides on a DNA scaffold presents unique challenges, as the reaction conditions must be compatible with the stability of the DNA. The use of protected amino acids is crucial, and the choice of protecting group is critical. While the commonly used Trt group for histidine in Fmoc-based SPPS is not always suitable for DECLs due to the lack of DNA-compatible deprotection methods, the development of alternative strategies is an active area of research. acs.org

Cyclic and Branched Peptides: Cyclic and branched peptides often exhibit enhanced stability, binding affinity, and metabolic resistance compared to their linear counterparts. chemrevlett.com The synthesis of these complex architectures requires orthogonal protecting group strategies to allow for selective deprotection and modification. Protected histidine derivatives are integral to the construction of these scaffolds, enabling the introduction of histidine residues at specific positions within the cyclic or branched framework. The use of semipermanent protecting groups that can be removed while the peptide remains anchored to a solid support is a key technique in this area. chemrevlett.com

Q & A

Q. What are the key synthetic pathways for Z-His(Bzl)-OH, and how is its purity validated?

this compound is synthesized via N-carbobenzyloxy (Z) protection of histidine, followed by benzylation (Bzl) of the imidazole side chain. A common method involves reacting histidine with benzyl chloride in liquid ammonia to form the N<sup>im</sup>-Bzl derivative, followed by Z-protection of the α-amino group using benzyloxycarbonyl chloride. Purity is validated using reversed-phase HPLC (RP-HPLC) to resolve τ-Bzl and π-Bzl isomers, alongside <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation. Mass spectrometry (MS) ensures correct molecular weight (379.41 g/mol) .

Q. Which analytical techniques are critical for characterizing this compound in peptide synthesis?

Key techniques include:

  • RP-HPLC : Separates isomers and monitors coupling efficiency.
  • Circular Dichroism (CD) : Detects racemization during peptide elongation.
  • FT-IR Spectroscopy : Confirms protection group stability (e.g., Z-group C=O stretch at ~1700 cm<sup>−1</sup>).
  • TLC/MS : Tracks reaction intermediates .

Q. How does this compound compare to other histidine-protecting groups (e.g., Tos, Dnp) in minimizing racemization?

this compound exhibits lower racemization (0.2–1.8%) compared to Tos-protected derivatives under optimized conditions. Using DCC-HOSu or DCC-HOBt as coupling agents reduces racemization further by stabilizing active esters. In contrast, Tos groups may require harsher deprotection conditions, increasing side reactions .

Advanced Research Questions

Q. What experimental strategies mitigate racemization of this compound in solid-phase peptide synthesis (SPPS)?

Racemization in SPPS can reach 37% due to prolonged exposure to basic conditions. Mitigation strategies include:

  • Low-temperature coupling : Conduct reactions at 4°C to slow base-catalyzed racemization.
  • Coupling additives : HOSu or HOAt (1-hydroxy-7-azabenzotriazole) reduce activation time.
  • Alternative resins : Use pre-loaded Wang resins to minimize repetitive deprotection cycles .

Q. How do τ-Bzl and π-Bzl isomers of this compound influence peptide secondary structure and biological activity?

The τ-Bzl isomer (major product) stabilizes α-helical conformations due to steric hindrance, while π-Bzl may disrupt folding. In a study on antimicrobial peptides, τ-Bzl derivatives showed 2.5-fold higher activity against E. coli compared to π-Bzl analogs. Isomer ratios should be quantified via HPLC before biological assays .

Q. What role does this compound play in synthesizing pH-sensitive polymeric micelles, and how is its incorporation optimized?

this compound is copolymerized with PEG and PLA to create micelles with pH-dependent drug release. The imidazole group’s pKa (~6.5) enables protonation in acidic tumor microenvironments, triggering micelle disassembly. Optimization involves adjusting the this compound/PEG molar ratio (e.g., 1:3) to balance stability and responsiveness, validated by dynamic light scattering (DLS) and pyrene fluorescence assays .

Q. How can contradictory data on this compound stability under basic conditions be resolved?

Discrepancies arise from solvent choice (e.g., DMF vs. DMSO) and base strength. For example, in DMF with DIEA, this compound degrades 30% faster than in DMSO. Resolution involves:

  • Kinetic studies : Monitor degradation via UV-Vis at 280 nm (imidazole absorption).
  • Buffer screening : Use weaker bases (e.g., collidine) in DMSO to prolong stability .

Q. What methodologies assess the impact of this compound on caspase-3-dependent apoptosis in cancer studies?

Caspase-3 activation by this compound-containing inhibitors (e.g., PI3K/AKT-IN-1) is quantified via:

  • Fluorometric assays : Use Ac-DEVD-AMC substrate cleavage.
  • Western blotting : Detect PARP cleavage (89 kDa fragment).
  • Flow cytometry : Annexin V/PI staining for apoptotic cell populations .

Methodological Guidelines

  • For isomer separation : Use preparative HPLC with a C18 column (acetonitrile/0.1% TFA gradient) .
  • For racemization detection : Employ Marfey’s reagent to derivatize free amino groups post-synthesis, followed by LC-MS .
  • For polymer characterization : Analyze micelle size via DLS and critical micelle concentration (CMC) using pyrene fluorescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.